molecular formula C14H16N2 B15320570 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile

1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile

Cat. No.: B15320570
M. Wt: 212.29 g/mol
InChI Key: ASXWAQMJLQABFD-UHFFFAOYSA-N
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Description

1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a cyclopropane ring with a carbonitrile group

Preparation Methods

The synthesis of 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile typically involves the construction of the pyrrolidine ring followed by its attachment to the phenyl group. One common synthetic route includes the reaction of 4-bromobenzonitrile with pyrrolidine under basic conditions to form 4-(pyrrolidin-1-yl)benzonitrile . This intermediate can then be subjected to cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity and selectivity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(Pyrrolidin-1-yl)phenyl]cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidine ring with the cyclopropane and carbonitrile groups, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

1-(4-pyrrolidin-1-ylphenyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C14H16N2/c15-11-14(7-8-14)12-3-5-13(6-4-12)16-9-1-2-10-16/h3-6H,1-2,7-10H2

InChI Key

ASXWAQMJLQABFD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)C3(CC3)C#N

Origin of Product

United States

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